molecular formula C11H8ClF3N2O B1272416 {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol CAS No. 321430-86-8

{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol

Cat. No. B1272416
CAS RN: 321430-86-8
M. Wt: 276.64 g/mol
InChI Key: YTVMBIGZHCGDQS-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine . Trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .


Synthesis Analysis

The synthesis of similar compounds involves various methods . For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine, a chemical intermediate for several crop-protection products, has been reported . Another example involves the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated experimentally and theoretically . For instance, the structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has been reported, with an empirical formula of C6H2ClF4N and a molecular weight of 199.53 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid with a refractive index of n20/D 1.433, a boiling point of 50-55 °C/11 mmHg, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .

Scientific Research Applications

Pharmaceutical Applications

This compound is a part of the trifluoromethylpyridine (TFMP) group, which is widely used in the pharmaceutical industry . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Agrochemical Applications

TFMP derivatives are majorly used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Veterinary Applications

Two veterinary products containing the TFMP moiety have been granted market approval . The specific applications of these products are not mentioned, but they likely contribute to the health and well-being of animals.

Functional Materials

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . These compounds have made many recent advances in the functional materials field possible .

Synthesis of FDA-Approved Drugs

The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized, and this compound is likely to be a part of these syntheses .

Research and Development

This compound and its related products are available for scientific research , indicating its importance in various research and development activities.

Mechanism of Action

The mechanism of action of similar compounds involves the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, Fluazifop-butyl, a TFMP derivative, is an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also has high reactivity with thiols .

Safety and Hazards

Safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation . These compounds may cause respiratory irritation, skin irritation, and serious eye irritation, and they may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on similar compounds involve the discovery of many novel applications of trifluoromethylpyridine (TFMP) derivatives . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(17)6-18/h1-5,18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVMBIGZHCGDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)CO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376986
Record name {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol

CAS RN

321430-86-8
Record name {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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